6-ethyl-N-(propan-2-yl)pyrimidin-4-amine
Overview
Description
6-ethyl-N-(propan-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-tubercular Properties and Molecular Docking Studies :
- A study demonstrated the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, including compounds similar to 6-ethyl-N-(propan-2-yl)pyrimidin-4-amine. These compounds were evaluated for their anti-tubercular properties against mycobacterium tuberculosis. One of the compounds showed potent activity and acceptable drug-like properties, making it suitable for lead modification in drug design (Vavaiya et al., 2022).
Novel Chemical Rearrangements :
- Research on 6-ethyl-2,4-bis(1H-imidazol-1-yl)pyrimidin-5-amine, a related compound, revealed a novel rearrangement when exposed to specific chemicals. The structure of the rearrangement product was deduced using one- and two-dimensional NMR methods (Lampe et al., 1994).
Insecticidal and Antibacterial Potential :
- Another study synthesized pyrimidine linked pyrazole heterocyclics, similar in structure to this compound, by microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity and also against selected microorganisms for antibacterial potential (Deohate & Palaspagar, 2020).
GPR119 Agonists for Diabetes Treatment :
- Research into GPR119 agonists for treating diabetes included the synthesis of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives, showing potential as potent and orally bioavailable GPR119 agonists. These compounds enhanced insulin secretion and effectively lowered plasma glucose in diabetic animal models (Kubo et al., 2021).
Dual-Action Hypoglycemic Agents :
- A series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, related to this compound, were synthesized and evaluated as glucokinase activators. One compound demonstrated significant efficacy in decreasing glucose levels in normal mice (Song et al., 2011).
Properties
IUPAC Name |
6-ethyl-N-propan-2-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-8-5-9(11-6-10-8)12-7(2)3/h5-7H,4H2,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZOOHESTYLBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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